2-Isopropyl-1,3,2-dioxaborinane

Descripción general

Descripción

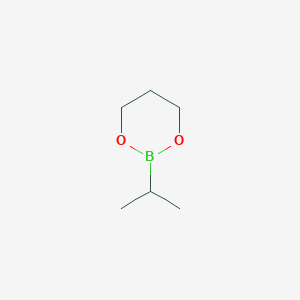

2-Isopropyl-1,3,2-dioxaborinane is a six-membered cyclic boronic acid ester. This compound is of significant interest due to its unique structural features and practical applications in organic synthesis, materials science, and biological systems. The presence of boron in its structure allows for various chemical transformations, making it a versatile reagent in synthetic chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Isopropyl-1,3,2-dioxaborinane can be synthesized through the reaction of isopropyl alcohol with boric acid or boron trihalides under controlled conditions. The reaction typically involves heating the reactants in the presence of a solvent such as toluene or xylene to facilitate the formation of the cyclic ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is distilled off. The process is optimized for high yield and purity, often employing catalysts to enhance the reaction rate and selectivity .

Análisis De Reacciones Químicas

Types of Reactions: 2-Isopropyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borates.

Reduction: It can be reduced to form borohydrides.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.

Major Products:

Oxidation: Boronic acids or borates.

Reduction: Borohydrides.

Substitution: Various substituted boronic esters.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Isopropyl-1,3,2-dioxaborinane serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure allows it to participate in various chemical reactions, facilitating the construction of complex molecular architectures.

Key Reactions

- Alkylborane Displacement : The compound can undergo alkylborane displacement reactions when treated with nucleophiles. For example, the addition of 4-dimethylaminopyridine can induce significant transformations, leading to new magnesium boryl complexes .

- B–O Bond Activation : Studies have shown that it can activate B–O bonds in the presence of magnesium complexes, which is crucial for developing new synthetic pathways .

Materials Science

The compound exhibits potential applications in materials science, particularly in the development of liquid crystal materials.

Case Study 1: Synthesis of Complex Boron Compounds

In a study published by Dalton Transactions, researchers synthesized new magnesium complexes using this compound as a precursor. The resulting compounds exhibited unique NMR characteristics that confirmed their structural integrity and potential for further chemical transformations .

Case Study 2: Liquid Crystal Formulations

Research conducted on the formulation of liquid crystal materials highlighted the effectiveness of this compound derivatives in achieving desired electrooptical properties. The study demonstrated that varying the alkyl substituents could optimize performance for specific applications in electronic displays .

Mecanismo De Acción

The mechanism by which 2-Isopropyl-1,3,2-dioxaborinane exerts its effects is primarily through its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the compound acts as a boron source, facilitating the transmetalation step with palladium catalysts to form carbon-carbon bonds . The molecular targets and pathways involved include the interaction with palladium complexes and the subsequent formation of organoboron intermediates .

Comparación Con Compuestos Similares

2,2’-Bi-1,3,2-dioxaborinane: Another cyclic boronic ester with similar reactivity but different steric and electronic properties.

2-Isopropyl-5-methoxy-5-methyl-1,3,2-dioxaborinane: A derivative with additional methoxy and methyl groups, affecting its conformational stability and reactivity.

Uniqueness: 2-Isopropyl-1,3,2-dioxaborinane is unique due to its specific isopropyl substitution, which influences its conformational preferences and reactivity. This makes it particularly useful in selective organic transformations and as a building block in complex molecule synthesis .

Actividad Biológica

2-Isopropyl-1,3,2-dioxaborinane is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the synthesis, characterization, and various biological activities of this compound, including its antimicrobial and antioxidant properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of boron compounds with isopropyl alcohol under controlled conditions. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against various bacterial and fungal strains. The following table summarizes the antimicrobial efficacy of this compound:

| Microorganism | Type | Inhibition Zone (mm) | Method Used |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 18 | Agar diffusion method |

| Bacillus cereus | Gram-positive | 15 | Agar diffusion method |

| Escherichia coli | Gram-negative | 12 | Agar diffusion method |

| Pseudomonas aeruginosa | Gram-negative | 10 | Agar diffusion method |

| Fusarium oxysporum | Fungal | 16 | Direct contact method |

| Alternaria alternata | Fungal | 14 | Direct contact method |

The compound was tested using the agar diffusion method for bacteria and a direct contact method for fungi. The results indicate a high level of antibacterial and antifungal activity, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has shown promising antioxidant activity. The antioxidant capacity was evaluated using various assays such as the ABTS and DPPH radical scavenging tests. The results are summarized in the following table:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| ABTS Radical Scavenging | 25 |

| DPPH Radical Scavenging | 30 |

These findings suggest that the compound effectively neutralizes free radicals, which could be beneficial in preventing oxidative stress-related diseases .

Case Studies

Case Study 1: Antibacterial Efficacy Against Resistant Strains

A study conducted on the efficacy of this compound against antibiotic-resistant strains of Staphylococcus aureus revealed that the compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics. This suggests a potential role for this compound in developing new antimicrobial therapies .

Case Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of this compound against clinical isolates of Fusarium species. The results indicated significant inhibition of fungal growth, highlighting the potential application in treating fungal infections that are difficult to manage with existing antifungal agents .

Propiedades

IUPAC Name |

2-propan-2-yl-1,3,2-dioxaborinane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BO2/c1-6(2)7-8-4-3-5-9-7/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRDQBOUUWPIQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70416093 | |

| Record name | 1,3,2-Dioxaborinane, 2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70416093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62930-27-2 | |

| Record name | 1,3,2-Dioxaborinane, 2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70416093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.